Chemical and physical properties of 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid
Chemical and physical properties of 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid
An In-depth Technical Guide to 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Possessing a terminal alkyne for bioorthogonal "click" chemistry and a carboxylic acid for standard amide coupling, this molecule offers a versatile platform for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions, making it an ideal intermediate in multi-step syntheses. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a representative synthesis protocol, key reactive characteristics, and its applications as a molecular linker in drug discovery workflows.
Introduction
In the landscape of modern drug discovery, the rational design of molecules often relies on the use of specialized chemical building blocks. These reagents must offer not only specific functionalities but also compatibility with a range of reaction conditions. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (Boc-AByA) emerges as a valuable tool in this context. Its structure incorporates three key features:
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A carboxylic acid handle, enabling straightforward conjugation to amines via peptide coupling, forming stable amide bonds.
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An alkyne functional group, which is a cornerstone of bioorthogonal chemistry. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a prime example of "click chemistry," to form stable triazole linkages.
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A Boc-protected amine , which masks the amine's reactivity, preventing unwanted side reactions. This protecting group is robust under many synthetic conditions but can be selectively removed when desired.
This combination of features makes Boc-AByA an exemplary linker for tethering different molecular entities, such as small-molecule drugs to targeting ligands, or for incorporation into peptide-based therapeutics.
Physicochemical Properties
The fundamental properties of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 168762-94-5 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO₄ | [2][3][4] |
| Molecular Weight | 199.21 g/mol | [1] |
| Physical Form | Solid, Powder | [1][2] |
| InChIKey | UEFFBQMMDMUCRR-UHFFFAOYSA-N | [1][2] |
| Synonyms | 4-[(tert-butoxycarbonyl)amino]-2-butynoic acid | [1] |
Spectroscopic and Structural Characterization
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very strong and broad absorption band for the carboxylic acid O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[5] The C=O stretch of the carboxylic acid should appear as a strong, sharp peak around 1710 cm⁻¹, while the C=O of the Boc-carbamate will likely be found near 1680-1700 cm⁻¹. The internal C≡C alkyne stretch is expected in the 2260-2190 cm⁻¹ region, though its intensity may be weak.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most downfield signal is predicted to be the carboxylic acid proton (R-COOH), appearing as a broad singlet between 10-12 ppm.[5] The methylene protons adjacent to the nitrogen (-NH-CH₂-) would likely appear around 4.0 ppm. The large singlet for the nine equivalent protons of the tert-butyl group (-(CH₃)₃) is expected at approximately 1.4 ppm. The NH proton of the carbamate should appear as a broad signal, typically between 5.0-5.5 ppm.
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¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm range.[5] The carbamate carbonyl (Boc group) will be slightly more shielded, around 155 ppm. The two sp-hybridized carbons of the alkyne should appear between 70-90 ppm. The quaternary carbon of the Boc group is predicted around 80 ppm, while the methyl carbons will be highly shielded, appearing near 28 ppm.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode would likely show a prominent ion for [M-H]⁻. In positive mode, adducts such as [M+H]⁺ and [M+Na]⁺ would be expected.
Synthesis and Purification
A robust and common method for the synthesis of Boc-protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This protocol is a representative method based on standard organic chemistry procedures.
Experimental Protocol: Synthesis of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid
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Dissolution : Dissolve 4-aminobut-2-ynoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
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Basification : Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (1.1 eq) to raise the pH to approximately 10-11, ensuring the amino group is deprotonated and nucleophilic.
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Boc-Protection : While stirring vigorously at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
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Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup - pH Adjustment : Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with a cold, dilute solution of hydrochloric acid (1 M) or potassium bisulfate (KHSO₄) until the pH reaches 2-3. This step protonates the carboxylate, making the product extractable into an organic solvent.
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Extraction : Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Washing & Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the final product.
Chemical Reactivity and Applications in Drug Discovery
The utility of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled assembly of complex molecules, a highly desirable feature in the synthesis of pharmaceuticals and chemical probes.
Reactivity of the Carboxylic Acid
The carboxylic acid moiety readily undergoes activation with standard coupling reagents (e.g., HBTU, HATU, EDC) to form an active ester. This intermediate reacts efficiently with primary or secondary amines to form a stable amide bond. This reaction is the foundation of peptide synthesis and is widely used to conjugate molecules to proteins, peptides, or amine-containing linkers.
Reactivity of the Alkyne: A Gateway to Click Chemistry
The alkyne group is a key component for bioorthogonal ligation. It is relatively inert to many biological functional groups, making it ideal for reactions in complex environments. Its primary application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the alkyne with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of drug conjugation strategies, such as the creation of Antibody-Drug Conjugates (ADCs).
The diagram below illustrates the role of this compound as a linker, connecting a targeting moiety (e.g., an antibody fragment functionalized with an azide) to a payload (e.g., a cytotoxic drug functionalized with an amine).
Safety, Handling, and Storage
Proper handling of this reagent is essential to ensure laboratory safety.
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Hazard Identification : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause serious eye irritation and respiratory irritation.[1]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]
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Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid generating dust during handling. Wash hands thoroughly after use.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[7]
In case of accidental exposure, follow standard first-aid measures. If inhaled, move to fresh air.[7] In case of skin or eye contact, rinse immediately and thoroughly with water.[7] Seek medical attention if irritation persists.
References
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- Tokyo Chemical Industry Co., Ltd. (2025, October 30). SAFETY DATA SHEET: (S)-2-(tert-Butoxycarbonylamino)butyric Acid. TCI Chemicals.
- Tokyo Chemical Industry Co., Ltd. (2024, November 9). SAFETY DATA SHEET: (S)-2-(tert-Butoxycarbonylamino)butyric Acid. TCI Chemicals.
- Fisher Scientific. (2012, March 8). SAFETY DATA SHEET: 2-Butynoic acid. Fisher Scientific.
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ResearchGate. (n.d.). Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUT-2-YNOIC ACID. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Retrieved from [Link]
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PubChem. (n.d.). 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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MDPI. (2006, November 30). Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with Hydrazines. Molecules. Retrieved from [Link]
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PubChemLite. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}butanoic acid. Retrieved from [Link]
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